molecular formula C13H11BrO2 B6324632 4-Bromo-2-methoxy-1-phenoxy-benzene CAS No. 364353-97-9

4-Bromo-2-methoxy-1-phenoxy-benzene

Cat. No. B6324632
CAS RN: 364353-97-9
M. Wt: 279.13 g/mol
InChI Key: VHSOFNWXRPCZNY-UHFFFAOYSA-N
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Description

“4-Bromo-2-methoxy-1-phenoxy-benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is a derivative of benzene, which is a colorless and highly flammable liquid with a sweet smell . The compound is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .


Synthesis Analysis

The synthesis of “4-Bromo-2-methoxy-1-phenoxy-benzene” can involve multiple steps. One possible method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves a nitration, a conversion from the nitro group to an amine, and a bromination .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methoxy-1-phenoxy-benzene” can be analyzed using various methods. The compound has a molecular weight of 279.13 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of “4-Bromo-2-methoxy-1-phenoxy-benzene” can involve various processes. One such process is the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-methoxy-1-phenoxy-benzene” include a predicted boiling point of 327.2±22.0 °C and a predicted density of 1.394±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of “4-Bromo-2-methoxy-1-phenoxy-benzene” involves electrophilic aromatic substitution reactions . These reactions are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Future Directions

The future directions of “4-Bromo-2-methoxy-1-phenoxy-benzene” research could involve further exploration of its reactions and mechanisms of action. For example, more research could be done on its electrophilic aromatic substitution reactions and its potential use in the synthesis of other compounds .

properties

IUPAC Name

4-bromo-2-methoxy-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOFNWXRPCZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-1-phenoxy-benzene

Synthesis routes and methods I

Procedure details

A mixture of 4-bromoguaiacol (2.23 g, 11 mmol), phenyl boronic acid (4.03 g, 33 mmol), copper(II) acetate (2.18 g, 12 mmol) and 4A powdered molecular sieves (20 g) in dichloromethane (100 mL) was treated with triethylamine (5.5 g, 55 mmol) then stirred at ambient temperature for 20 hours. The mixture was filtered, concentrated under reduced pressure and purified by flash chromatography on silica gel using heptane/ethyl acetate (75:25) as an eluent to give 4-bromo-2-methoxy-1-phenoxybenzene (350 mg, 12%): 1H NMR (DMSO-d6, 400 MHz) δ 7.3-7.4(m, 3H), 7.15(d, 1H), 7.05(t, 1H), 6.98(d, 1H), 6.85 (d, 2H), 3.77(s, 3H); RP-HPLC (Hypersil HS, 5 μm, 100 A, 4.6×250 mm; 25%-100% acetonitrile—0.05 M ammonium acetate over 10 min, 1 ml/min) tr 13.12 min.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of phenylboronic acid (1.20 g, 9.85 mmol) and 4-bromo-2-methoxyphenol (1.00 g, 4.92 mmol) in DCM (50.00 mL) was added cupric acetate (1.34 g, 7.39 mmol), powdered 4 A molecular sieves and TEA (3.43 mL, 24.6 mmol) at rt. The resulting mixture was then stirred at rt for 24 h at ambient atmosphere. The solvent was then removed under reduced pressure and the resulting residue was purified by flash chromatography (5% EtOAc in Hexane). 1H NMR (400 MHz, MeOD) δ ppm 3.81 (s, 3H), 6.84-6.95 (m, 3H), 7.01-7.15 (m, 2H), 7.25-7.36 (m, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.43 mL
Type
reactant
Reaction Step Three

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